GSK3179106 was developed by GlaxoSmithKline as part of their research into kinase inhibitors. It falls under the category of small molecule inhibitors specifically designed to interfere with the activity of the RET kinase, which is implicated in several types of cancer, including medullary thyroid carcinoma and non-small cell lung cancer. The compound is classified as an antineoplastic agent due to its potential use in cancer treatment.
The synthesis of GSK3179106 involves multiple steps, typically starting from readily available chemical precursors. The synthetic route generally includes:
The detailed synthetic pathway may vary, but it typically emphasizes efficiency and yield optimization while ensuring that the compound retains its biological activity.
GSK3179106 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the RET kinase. The molecular formula is CHNO, indicating the presence of nitrogen and oxygen atoms essential for binding interactions.
GSK3179106 undergoes several chemical reactions during its synthesis, including:
Each reaction step is optimized for conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
GSK3179106 exerts its pharmacological effects by selectively inhibiting the RET kinase activity. The mechanism involves:
Data from pharmacological studies indicate that GSK3179106 demonstrates significant potency against RET-positive tumors in vitro and in vivo.
Relevant data from stability studies indicate that GSK3179106 maintains integrity over extended periods when stored appropriately.
GSK3179106 has been primarily investigated for its potential applications in oncology, particularly for treating cancers associated with RET mutations or overexpression. Its ability to selectively inhibit RET makes it a candidate for targeted therapies aimed at minimizing off-target effects commonly seen with traditional chemotherapeutics.
Additionally, ongoing research explores its role in combination therapies to enhance efficacy against resistant cancer types or improve outcomes in patients with advanced disease stages.
GSK3179106 (2-(4-(4-ethoxy-6-oxo-1,6-dihydropyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide) is a first-in-class, gut-restricted inhibitor of rearranged during transfection tyrosine kinase. Its selectivity arises from strategic structural modifications targeting unique regions of the RET kinase domain. The compound features a pyridone hinge binder that forms critical hydrogen bonds with alanine 807 and glutamic acid 805 residues in the RET ATP-binding pocket. This interaction displaces water molecules, enhancing binding efficiency and specificity [2] [5].
A pivotal structural element is the ortho-fluorinated biphenyl moiety, which occupies a hydrophobic pocket adjacent to the ATP-binding site. This fluorination sterically hinders binding to kinases with bulkier residues (e.g., vascular endothelial growth factor receptor 2), conferring >200-fold selectivity over off-target kinases. Homology modeling revealed that the ethyl ether extension from the pyridone ring optimally orients the molecule within RET's compact hinge region, while the trifluoromethylisoxazole tail enhances hydrophobic interactions with leucine 881 and valine 804 [5] [9].
Table 1: Structural Optimization for RET Selectivity
Structural Element | Role in RET Selectivity | Effect on Kinase Profiling |
---|---|---|
Pyridone hinge binder | Forms dual H-bonds with Ala807/Glu805 | 79-fold selectivity over kinase insert domain receptor vs. 8-fold for aminopyridine analogs |
Ortho-fluorinated biphenyl | Accesses hydrophobic pocket | Reduces kinase insert domain receptor inhibition by 12-fold compared to non-fluorinated analogs |
Ethoxy group at pyridone 4-position | Optimizes solvent exposure | Lowers lipophilicity (cLogP = 6.01) while maintaining RET potency |
Trifluoromethylisoxazole | Hydrophobic tail anchoring | Eliminates activity against fibroblast growth factor receptor and platelet-derived growth factor receptor |
This precise molecular architecture minimizes off-target interactions, distinguishing GSK3179106 from non-selective multikinase inhibitors (e.g., cabozantinib) that target vascular endothelial growth factor receptor 2 and epidermal growth factor receptor [5] [8].
GSK3179106 demonstrates potent inhibition of RET kinase activity across biochemical and cellular assays. In homogeneous time-resolved fluorescence assays, it achieves a half maximal inhibitory concentration of 0.3 nM against human RET and 0.2 nM against rat RET, indicating cross-species reactivity [5] [7]. The compound exhibits slow dissociation kinetics, with a dissociation half-life exceeding 6 hours in jump-dilution assays, consistent with sustained target engagement [7].
Cellular efficacy was validated in RET-dependent human medullary thyroid carcinoma TT cells, where GSK3179106 inhibited autophosphorylation with a half maximal inhibitory concentration of 4.6 nM. In proliferation assays, it suppressed TT cell growth (half maximal inhibitory concentration = 25.5 nM) while showing no activity (>10,000 nM half maximal inhibitory concentration) in RET-independent cell lines (SK-N-AS neuroblastoma and A549 lung adenocarcinoma), confirming on-target specificity [3] [5].
Table 2: Inhibition Profiling of GSK3179106
Assay System | RET Inhibition (half maximal inhibitory concentration) | Key Observations |
---|---|---|
Human RET enzyme | 0.3 nM | >100-fold selectivity over kinase insert domain receptor |
Rat RET enzyme | 0.2 nM | Cross-species conservation of target affinity |
TT cell RET phosphorylation | 4.6 nM | Suppression of constitutive RET activation |
TT cell proliferation | 25.5 nM | Antiproliferative effect in RET-dependent lines |
Visceral motor response (rat) | 34–43% inhibition at 10 mg/kg | In vivo efficacy in colorectal distension models |
The biochemical profile is further characterized by dose-dependent inhibition up to 100 mg, though nonlinear pharmacokinetics were observed at higher concentrations due to solubility-limited absorption [1] [7].
Rearranged during transfection signaling regulates synaptic plasticity and neuronal survival in the adult enteric nervous system, distinct from its developmental role in neurogenesis. GSK3179106 modulates this pathway by disrupting the glial cell line-derived neurotrophic factor/rearranged during transfection/glial cell line-derived neurotrophic factor family receptor alpha complex, which is upregulated in inflammatory and stress-induced visceral hypersensitivity. In RET-cyan fluorescent protein transgenic mice, rearranged during transfection colocalizes with calcitonin gene-related peptide in thoracic and lumbosacral dorsal root ganglia, implicating its role in nociceptive signaling [6] [7].
The compound's gut-restricted distribution (designed via high molecular weight and low systemic absorption) enables localized inhibition of enteric neurons without central nervous system exposure. In vivo, GSK3179106 attenuates stress-induced hyperinnervation by suppressing rearranged during transfection-mediated:
This allosteric modulation occurs via rearrangement of the activation loop, stabilizing an inactive kinase conformation that impedes downstream ras/mitogen-activated protein kinase and phosphatidylinositol 3-kinase/protein kinase B signaling. Consequently, GSK3179106 reverses pathological neuroplasticity without ablating basal rearranged during transfection function essential for enteric nervous system maintenance [2] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7